molecular formula C12H6N4O5 B3065751 Phenazine, 2,8-dinitro-, 10-oxide CAS No. 60586-01-8

Phenazine, 2,8-dinitro-, 10-oxide

Cat. No. B3065751
CAS RN: 60586-01-8
M. Wt: 286.2 g/mol
InChI Key: ZMGIBOMODBOFKH-UHFFFAOYSA-N
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Description

Phenazine, 2,8-dinitro-, 10-oxide is a derivative of Phenazine . Phenazine is an organic compound with the formula (C6H4)2N2 and is a dibenzo annulated pyrazine . It is the parent substance of many dyestuffs, such as the toluylene red, indulines, and safranines .


Synthesis Analysis

The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .


Molecular Structure Analysis

Phenazine, 2,8-dinitro-, 10-oxide has a molecular formula of C12H6N4O5 . The structure of Phenazine, 2-nitro-, 10-oxide contains total 27 bond(s); 20 non-H bond(s), 19 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), and 1 nitro group(s) (aromatic) .


Chemical Reactions Analysis

Phenazine derivatives are known for their wide spectrum of biological activities . Various synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .


Physical And Chemical Properties Analysis

Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo- p -diazine, dibenzo [ b, e ]pyrazine, and acridizine, has a molecular formula of C12H8N2 and a melting point of 175–176 °C .

Mechanism of Action

Phenazine derivatives hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities . Natural phenazines with remarkable pharmacological properties have prompted design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds .

Future Directions

Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target . Future research could focus on exploiting these properties for various applications.

properties

IUPAC Name

2,8-dinitro-10-oxidophenazin-10-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5/c17-14-11-5-7(15(18)19)1-3-9(11)13-10-4-2-8(16(20)21)6-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIBOMODBOFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])[N+](=C3C=C(C=CC3=N2)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628056
Record name 2,8-Dinitro-10-oxo-10lambda~5~-phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenazine, 2,8-dinitro-, 10-oxide

CAS RN

60586-01-8
Record name 2,8-Dinitro-10-oxo-10lambda~5~-phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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